1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one
Description
The compound 1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one features a bicyclo[2.2.1]heptan-2-one core substituted at position 4 with a piperazine-pyrimidine carbonyl moiety.
Properties
IUPAC Name |
1,7,7-trimethyl-4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-17(2)18(3)5-6-19(17,13-14(18)24)15(25)22-9-11-23(12-10-22)16-20-7-4-8-21-16/h4,7-8H,5-6,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDFTJQXZCVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences
Key structural analogs and their distinguishing features include:
Key Observations :
Physicochemical Properties
- 4-MBC (39373-27-8) : The benzylidene group contributes to high lipophilicity, correlating with its persistence in biological systems and endocrine-disrupting effects .
- 3-Acetyl-1,7,7-trimethyl derivative (91156-63-7) : Acetylation likely reduces reactivity compared to the ethynyl or thioether derivatives, impacting synthetic pathways .
Q & A
Q. What are the critical parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Core bicyclo[2.2.1]heptan-2-one formation : Requires precise temperature control (e.g., 0–5°C for cyclization) and solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.
- Piperazine-carbonyl coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), with reaction times optimized to 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from byproducts .
Table 1 : Key Reaction Conditions
| Step | Solvent | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Bicyclo core formation | Dichloromethane | BF₃·OEt₂ | 65–70 | |
| Piperazine coupling | DMF | EDC/HOBt | 50–60 |
Q. How is the compound characterized post-synthesis?
- Structural analysis : ¹H/¹³C NMR to confirm bicyclic and piperazine moieties; IR spectroscopy for carbonyl (C=O) stretch at ~1680 cm⁻¹.
- Purity assessment : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers optimize low yields in the piperazine-carbonyl coupling step?
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
- Catalyst screening : Test CuI or Pd/C for improved activation of the carbonyl group.
- Temperature modulation : Conduct the reaction under reflux (40–50°C) to enhance kinetics while avoiding decomposition .
Q. What strategies are used to assess receptor-binding affinity for this compound?
- In vitro assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure binding to serotonin or dopamine receptors.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with GPCRs.
- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrimidine-piperazine derivatives) to identify SAR trends .
Q. How can discrepancies in reported biological activity across studies be resolved?
- Purity verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
- Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) for cytotoxicity or enzyme inhibition tests.
- Structural analogs : Synthesize derivatives (e.g., fluorinated pyrimidine variants) to isolate the pharmacophore’s contribution .
Methodological Challenges
Q. What techniques are recommended for analyzing metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
- Metabolite identification : HRMS fragmentation to detect hydroxylation or demethylation products .
Q. How can researchers address poor aqueous solubility during in vivo studies?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility.
- Formulation additives : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles for oral bioavailability improvement .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity (IC₅₀ values ranging from 10 μM to >100 μM).
- Root cause : Variability in cell lines (e.g., HeLa vs. HepG2) or assay endpoints (MTT vs. ATP-based assays).
- Resolution : Validate using a panel of cell lines and orthogonal assays (e.g., apoptosis markers) .
Key Research Resources
- Synthetic protocols : Multi-step procedures from bicyclo core to final product .
- Biological activity datasets : IC₅₀ values for kinase inhibition and receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
